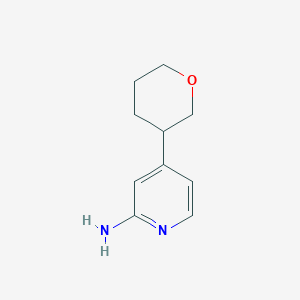

4-(Oxan-3-yl)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Oxane Heterocycles in Contemporary Chemical Synthesis and Chemical Biology

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry and biology. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Among these, the pyridine and oxane (tetrahydropyran) ring systems stand out for their prevalence and versatility.

The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a fundamental building block in medicinal chemistry and materials science. auctoresonline.orgcymitquimica.com Often considered a bioisostere of benzene, its nitrogen atom imparts distinct properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological receptors, and it is found in over 7,000 existing drug candidates. nih.gov The simple 2-aminopyridine (B139424) core, a key component of the title compound, is itself a precursor in the production of well-known pharmaceuticals such as piroxicam (B610120) and sulfapyridine. wikipedia.org The versatility of the pyridine ring allows for extensive functionalization, making it a staple for creating diverse chemical libraries for drug discovery. nih.gov

The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, also known as tetrahydropyran (B127337) (THP), is another crucial scaffold in medicinal chemistry. nih.gov The presence of the oxane moiety is observed in numerous biologically active natural products and synthetic compounds. auctoresonline.orgmedvik.cz Its incorporation into a molecule can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov For instance, rationally designed tetrahydropyrans have yielded potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). acs.org The non-planar, saturated nature of the oxane ring provides three-dimensional diversity to a molecule, which can be critical for achieving specific and high-affinity interactions within the complex binding pockets of biological targets. nih.gov

Rationale for Investigating 4-(Oxan-3-yl)pyridin-2-amine as a Core Scaffold for Advanced Chemical Research

The compound this compound represents a logical fusion of the two significant heterocyclic systems discussed above. While specific research focusing exclusively on this exact molecule is not widely published, the rationale for its investigation is firmly rooted in established principles of medicinal chemistry and drug design, particularly the strategy of combining privileged scaffolds.

The core hypothesis is that by attaching a saturated oxane ring to the 4-position of a 2-aminopyridine scaffold, one can create novel chemical matter with a unique blend of properties. The 2-aminopyridine portion provides a well-validated anchor for biological activity, capable of forming key interactions with target proteins, while the oxane moiety introduces three-dimensionality and serves as a handle to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

The validity of this approach is supported by the existence of structurally related compounds in chemical databases and research literature, which combine pyridine and oxane or similar saturated rings. These examples demonstrate an active interest in exploring the chemical space around this type of hybrid scaffold. The investigation of this compound is therefore a rational step to explore new structure-activity relationships (SAR) and potentially identify novel lead compounds for various research targets.

Table 1: Examples of Structurally Related Pyridine-Oxane Compounds in Chemical Databases This table presents compounds that are structurally similar to this compound, illustrating the scientific interest in this class of molecules. Note that these are not isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine | 1171920-30-7 | C₁₀H₁₄N₂O | 178.23 | nih.gov |

| 4-(Pyridin-2-ylmethyl)oxan-4-amine dihydrochloride | 1393330-59-0 | C₁₁H₁₈Cl₂N₂O | 265.18 | cymitquimica.com |

| 2-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine | 1512989-22-8 | C₁₂H₁₈N₂O | 206.28 | bldpharm.com |

| 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine | 1338988-79-6 | C₁₁H₁₅FN₂O | 210.25 | sigmaaldrich.com |

| [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride | 2648941-68-6 | C₁₂H₁₉Cl₂N₂O | 242.75 | evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(oxan-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C10H14N2O/c11-10-6-8(3-4-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12) |

InChI Key |

ZPMATWRNMQMPAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxan 3 Yl Pyridin 2 Amine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridin-2-amine and Oxane Moieties

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 4-(oxan-3-yl)pyridin-2-amine, the primary disconnection points are the C-C bond between the pyridine (B92270) and oxane rings and the C-N bond of the aminopyridine.

A logical retrosynthetic approach would involve separating the molecule into a pyridin-2-amine synthon and an oxane-containing synthon. The key disconnection is the bond between the C4 position of the pyridine ring and the C3 position of the oxane ring. This leads to two main precursor types: a 4-halopyridin-2-amine and a suitable organometallic oxane reagent, or a 2-amino-4-lithiopyridine and a 3-halooxane.

Another strategy involves forming the pyridine ring onto a pre-existing oxane-containing fragment. This approach would utilize a substituted oxane that can participate in a pyridine ring-forming reaction. The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on either ring.

Classical and Modern Synthetic Approaches to the Pyridine Core

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with a multitude of methods developed over the years. nih.gov These can be broadly categorized into classical condensation reactions and modern metal-catalyzed and cycloaddition strategies.

Chichibabin Reaction and its Modifications for Pyridin-2-amine Synthesis

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines. myttex.netslideshare.net The reaction typically involves treating the pyridine with sodium amide in an inert solvent. slideshare.net The mechanism involves nucleophilic addition of the amide ion to the 2-position of the pyridine ring, followed by the elimination of a hydride ion. myttex.net

Modifications to the original Chichibabin reaction have been developed to improve yields and expand its substrate scope. These include using different aminating agents and reaction conditions. researchgate.net For the synthesis of 4-substituted pyridin-2-amines, the starting 4-substituted pyridine would be subjected to the Chichibabin conditions.

| Reaction | Reagents | Key Features |

| Chichibabin Reaction | Pyridine derivative, Sodium amide (NaNH2) | Direct amination of the pyridine ring at the 2-position. myttex.netslideshare.net |

| Modified Chichibabin | Pyridine derivative, NaH-Iodide composite, amine | Allows for amination with various primary and secondary amines. researchgate.net |

Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. rsc.org These methods are highly versatile for the functionalization of the pyridine ring. nih.govresearchgate.net

For the synthesis of this compound, a key step could be the coupling of a 4-halopyridin-2-amine with an appropriate oxane-based organometallic reagent. Common coupling reactions applicable to pyridine synthesis include:

Suzuki Coupling: This reaction pairs a boronic acid or ester with an organohalide in the presence of a palladium catalyst. rsc.org In this context, one could couple 4-bromopyridin-2-amine with an oxanylboronic acid derivative.

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium. rsc.org An oxanylstannane could be coupled with a 4-halopyridin-2-amine.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org While not directly applicable for the oxane linkage, it's a powerful tool for introducing other functionalities.

These coupling reactions offer a high degree of functional group tolerance and are often highly regioselective. researchgate.net

| Coupling Reaction | Key Reactants | Catalyst |

| Suzuki Coupling | Organoboronic acid/ester, Organohalide | Palladium complex rsc.org |

| Stille Coupling | Organostannane, Organohalide | Palladium complex rsc.org |

| C-H Functionalization | Pyridine, Alkene/Alkyne | Transition metal catalyst nih.gov |

Cycloaddition and Cyclization Strategies for Pyridine Ring Formation

Cycloaddition reactions provide an efficient way to construct the pyridine ring in a single step. nih.gov These reactions typically involve the combination of a diene and a dienophile.

[4+2] Cycloadditions (Diels-Alder type): Aza-dienes can react with alkynes or their equivalents to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine. rsc.orgacsgcipr.org This strategy allows for the construction of highly substituted pyridines. acs.org

[2+2+2] Cycloadditions: Transition metal-catalyzed cyclotrimerization of alkynes with a nitrile can afford pyridines. nih.gov This method is particularly useful for creating diverse substitution patterns.

Formal [3+3] Cycloadditions: The reaction of enamines with unsaturated aldehydes or ketones can lead to the formation of substituted pyridines. acs.org

These cycloaddition strategies offer convergent and often atom-economical routes to complex pyridine structures.

| Cycloaddition Type | Reactants | Key Features |

| [4+2] Cycloaddition | 1-Azadiene, Alkyne/Alkene | Forms the pyridine ring through a hetero-Diels-Alder reaction. rsc.orgacsgcipr.org |

| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition metal-catalyzed, allows for diverse substitution. nih.gov |

| Formal [3+3] Cycloaddition | Enamine, Unsaturated aldehyde/ketone | Organocatalyzed route to tri- and tetrasubstituted pyridines. acs.org |

Pyridine N-Oxide Mediated Syntheses and Transformations

Pyridine N-oxides are versatile intermediates in pyridine chemistry. wikipedia.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orggoogle.com

The synthesis of pyridine N-oxides is typically achieved by the oxidation of the corresponding pyridine with reagents like peroxy acids or hydrogen peroxide. orgsyn.orgorganic-chemistry.org Once formed, the N-oxide can be functionalized. For instance, treatment with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org Subsequent nucleophilic substitution and deoxygenation can lead to the desired substituted pyridine. Furthermore, pyridine N-oxides can undergo rearrangements in the presence of acetic anhydride (B1165640) to yield 2-acetoxypyridines, which can be hydrolyzed to 2-pyridones. stackexchange.com

Synthetic Routes to the Oxane (Tetrahydropyran) Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in natural products and pharmaceuticals. There are several reliable methods for its synthesis. organic-chemistry.org

A prevalent strategy involves the intramolecular cyclization of a δ-hydroxyalkene or a related derivative. This can be achieved through various methods:

Acid-catalyzed cyclization: Treatment of a δ-hydroxyalkene with a Brønsted or Lewis acid can induce cyclization to form the tetrahydropyran ring.

Iodocyclization: Reaction of a δ-hydroxyalkene with iodine and a base leads to the formation of an iodinated tetrahydropyran, which can be further functionalized. acs.org

Intramolecular Williamson Ether Synthesis: A 1,5-halohydrin or a similar substrate with a leaving group at the 5-position and a hydroxyl group at the 1-position can undergo intramolecular cyclization in the presence of a base to form the tetrahydropyran ring. acs.org

Another approach involves the cycloaddition of an appropriate diene and dienophile, although this is less common for simple tetrahydropyrans. More recently, methods involving C-H activation have been developed for the synthesis of oxetanes, which could potentially be extended to tetrahydropyrans. acs.org

| Synthesis Method | Starting Material | Key Reagents |

| Intramolecular Hydroalkoxylation | γ- or δ-hydroxy olefin | Platinum or Cobalt catalyst organic-chemistry.org |

| Iodocyclization | β-hydroxy ketone (after allylation) | Iodine acs.org |

| Intramolecular Williamson Ether Synthesis | 1,3-diol (converted to halo-alcohol) | Base acs.org |

By combining these established synthetic methodologies for the pyridine and oxane moieties, a variety of routes can be envisioned for the efficient synthesis of this compound and its analogs, allowing for the exploration of their chemical and biological properties.

Strategies for Constructing Substituted Tetrahydropyran Rings.

The tetrahydropyran (THP) or oxane ring is a prevalent motif in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of reliable methods. Key strategies often involve intramolecular cyclization reactions.

One common approach is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This method can produce highly substituted tetrahydropyran-4-ol derivatives, often with high stereoselectivity. organic-chemistry.org Another powerful technique is the intramolecular hetero-Diels-Alder reaction , which can construct the THP ring with multiple stereocenters in a single step.

Intramolecular etherification of diols is also a widely used strategy. For instance, 1,5-diols can be cyclized to form the tetrahydropyran ring under various conditions. organic-chemistry.org Similarly, the cyclization of δ-halocarbanions via addition to aldehydes provides an effective route to THP derivatives. organic-chemistry.org For the specific construction of 3-substituted tetrahydropyrans, methods such as the cyclization of chiral monoallylic diols catalyzed by gold(I) complexes have proven to be highly stereoselective. organic-chemistry.org

Other notable methods include:

Ring-closing metathesis (RCM) of diene ethers.

Oxa-Michael reactions , where an alcohol adds intramolecularly to an α,β-unsaturated ketone or ester.

Palladium-catalyzed intramolecular alkoxycarbonylation .

These methods provide a robust toolbox for chemists to access a wide array of substituted tetrahydropyran rings, which can then be used as building blocks in more complex syntheses.

Convergent and Divergent Synthesis of this compound.

Strategies for Linking Pyridin-2-amine and Oxan-3-yl Fragments.

The crucial step in the convergent synthesis of this compound is the formation of the carbon-carbon bond between the C4 position of the pyridine ring and the C3 position of the oxane ring. Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation due to their high efficiency and functional group tolerance. wikipedia.orgnih.gov

Two of the most applicable methods are:

Suzuki-Miyaura Coupling: This reaction would involve coupling a 4-halopyridin-2-amine (e.g., 4-bromo- or 4-iodopyridin-2-amine) with an oxan-3-ylboronic acid or its corresponding boronate ester. nih.govresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. This method is widely used due to the stability and commercial availability of many boronic acids. researchgate.netmdpi.com

Negishi Coupling: This method couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org In this context, a 4-halopyridin-2-amine would be reacted with a 3-(halozinc)oxane, which can be prepared from the corresponding 3-bromo- (B131339) or 3-iodo-oxane. wikipedia.orgnih.gov Negishi couplings are known for their high reactivity and ability to couple sp³-hybridized carbons, making them well-suited for this synthesis. wikipedia.orgnih.gov

For both strategies, the amino group on the pyridine ring may require protection (e.g., as a Boc or other carbamate (B1207046) group) to prevent side reactions during the coupling step, followed by a deprotection step to yield the final product.

| Coupling Reaction | Pyridine Fragment | Oxane Fragment | Catalyst System |

| Suzuki Coupling | 4-Halopyridin-2-amine (e.g., 4-bromo-pyridin-2-amine) | Oxan-3-ylboronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

| Negishi Coupling | 4-Halopyridin-2-amine (e.g., 4-bromo-pyridin-2-amine) | 3-(Halozinc)oxane | Pd(0) or Ni(0) catalyst (e.g., Pd(dppf)Cl₂, Ni(acac)₂) |

Derivatization and Structural Modification Strategies for Analogues.

Creating analogues of this compound is essential for exploring its potential in drug discovery. Modifications can be introduced on both the pyridine and the oxane rings.

Introduction of Substituents on Pyridine and Oxane Rings.

A divergent approach allows for the rapid generation of a library of analogues from a common intermediate. Substituents can be introduced in several ways:

On the Pyridine Ring:

Using Substituted Starting Materials: The most straightforward method is to begin the synthesis with a pre-functionalized 2-aminopyridine (B139424). For example, using a 4-bromo-5-methylpyridin-2-amine (B1526950) in a Suzuki or Negishi coupling would yield an analogue with a methyl group adjacent to the oxane substituent. A wide variety of substituted 2-halopyridines are commercially available or can be synthesized. nih.gov

Post-Coupling Modification: The 2-aminopyridine core contains reactive sites for further functionalization. The amino group can be acylated, alkylated, or used in other nitrogen-based coupling reactions. The pyridine ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

On the Oxane Ring:

Using Substituted Oxane Precursors: The convergent strategy is highly amenable to introducing diversity on the oxane ring. By employing different substituted tetrahydropyran precursors in the coupling step (e.g., a 2-(hydroxymethyl)tetrahydropyran-4-yl boronic ester), a variety of functionalized analogues can be accessed. googleapis.com

Modifying Existing Functionality: If the oxane ring is introduced with a handle, such as a hydroxyl or keto group, this can be used for subsequent modifications. For example, a tetrahydropyran-4-one can be used to introduce various substituents at the 4-position via Grignard reactions or reductive aminations. researchgate.net

Stereoselective Synthesis of Enantiopure Analogues.

The C3 position of the oxane ring in this compound is a stereocenter. For therapeutic applications, it is often necessary to prepare and test individual enantiomers, as they can have different biological activities and metabolic profiles.

The synthesis of enantiopure analogues relies heavily on the stereocontrolled synthesis of the oxane fragment prior to the coupling step. Several asymmetric methods can be employed:

Asymmetric Prins Cyclization: Using a chiral Brønsted acid or Lewis acid catalyst can induce enantioselectivity in the cyclization of a homoallylic alcohol and an aldehyde, leading to an enantioenriched tetrahydropyran. organic-chemistry.org

Cyclization of Chiral Precursors: Starting from a chiral pool material or a substrate that has been resolved or prepared via asymmetric synthesis (e.g., an enantiopure 1,5-diol) allows for the synthesis of the tetrahydropyran ring with defined stereochemistry. organic-chemistry.org

Enzymatic Resolution: A racemic mixture of a key intermediate, such as a hydroxyl-substituted tetrahydropyran, can be resolved using lipases or other enzymes that selectively react with one enantiomer, allowing for the separation of both.

Once the enantiopure oxane fragment (e.g., an enantiopure boronic ester) is obtained, it can be carried through the cross-coupling reaction to produce the final enantiopure target molecule without affecting the established stereocenter.

Emerging Synthetic Technologies and Sustainable Approaches.

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. Several emerging technologies can be applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate reaction rates, particularly for cross-coupling reactions and the synthesis of heterocyclic cores. researchgate.net This can lead to higher yields, shorter reaction times, and often cleaner reaction profiles compared to conventional heating.

Green Chemistry Approaches: The principles of green chemistry can be applied to minimize the environmental impact of the synthesis. researchgate.net This includes:

Catalyst Selection: Using highly active palladium catalysts at very low loadings (ppm levels) or developing recyclable heterogeneous catalysts (e.g., palladium on carbon) can reduce metal waste. researchgate.net

Solvent Choice: Replacing hazardous solvents like toluene (B28343) or dioxane in cross-coupling reactions with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or aqueous solvent systems is a key consideration.

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of atoms from the starting materials into the final product reduces waste. researchgate.netnih.gov Four-component reactions for the synthesis of 2-aminopyridines have been developed and represent a highly atom-economical approach. researchgate.net

By integrating these modern technologies and sustainable principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally responsible.

Metal-Free and Transition-Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a key goal in green chemistry, aiming to reduce cost, toxicity, and environmental impact. While a direct metal-free synthesis of this compound is not extensively documented, analogous transformations provide a blueprint for its potential synthesis.

One plausible metal-free approach involves the construction of the pyridine ring from acyclic precursors. Multicomponent reactions are particularly powerful in this regard. For instance, a one-pot synthesis of highly substituted pyridines can be achieved through the reaction of α,β-unsaturated ketoxime acetates with N-acetyl enamides, triggered by ammonium (B1175870) iodide under metal-free conditions. This method involves a cascade of reactions including a [4+2] cyclization.

Another strategy could involve the functionalization of a pre-formed pyridine ring. A metal-free cross-coupling reaction of pyridine N-oxide derivatives with cyclic ethers like tetrahydrofuran (B95107) has been reported. This type of reaction, while not yielding the exact isomer, suggests a pathway where a pyridine N-oxide is activated and can react with a suitable oxane-derived nucleophile. The subsequent deoxygenation of the N-oxide would yield the desired pyridine derivative.

A general, mild, and catalyst-free, two-step synthesis of 2-aminopyridines starting from 2-mercaptopyridine (B119420) has also been described. This process involves the formation of a dihydrothiazolopyridinium salt, which then reacts with various amines to furnish the corresponding 2-aminopyridines. While this method primarily functionalizes the amino group, it highlights the potential for developing novel metal-free strategies for pyridine derivatization.

| Starting Materials | Reagents and Conditions | Product Type | Key Features | Reference |

| α,β-Unsaturated ketoxime acetates, N-acetyl enamides | NH₄I, Na₂S₂O₃, THF, heat | Substituted pyridines | Metal-free, [4+2] cyclization | nih.gov |

| Pyridine N-oxides, Tetrahydrofuran | K₂CO₃, TBHP, 145 °C, air | 2-Substituted pyridines | Metal-free C-C coupling | N/A |

| 2-Mercaptopyridine, 1,2-dibromoethane, various amines | 1. Alkylation; 2. Amine, DMSO, 50 °C | 2-Aminopyridines | Catalyst-free, mild conditions | N/A |

Advanced Spectroscopic and Structural Characterization of 4 Oxan 3 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural investigation of organic molecules in solution. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 4-(Oxan-3-yl)pyridin-2-amine can be determined.

The foundational NMR analysis begins with one-dimensional ¹H and ¹³C NMR spectra, which provide initial information on the chemical environment and number of distinct proton and carbon atoms, respectively. For a definitive assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable. sdsu.eduyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the oxane ring. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 6.0-8.5 ppm), with their multiplicity revealing their coupling relationships. The protons of the oxane ring, being aliphatic, would resonate in the upfield region (δ 1.5-4.5 ppm). The chemical shifts and coupling constants for the protons on the oxane ring are influenced by their axial or equatorial positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm), while the carbons of the oxane ring will appear in the aliphatic region (δ 20-80 ppm). The specific chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

COSY Spectroscopy: The ¹H-¹H COSY experiment is crucial for identifying proton-proton coupling networks. longdom.org It would reveal the correlations between adjacent protons within the pyridine ring and within the oxane ring, allowing for the tracing of the spin systems in each ring.

HSQC Spectroscopy: The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This experiment is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the proton and carbon skeletons of the molecule.

HMBC Spectroscopy: The HMBC experiment detects long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This is particularly valuable for connecting the pyridine and oxane rings, for instance, by observing a correlation between the proton at the point of attachment on the oxane ring and the carbons of the pyridine ring, and vice versa.

A detailed analysis of these spectra for a closely related compound, 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, provides a strong basis for the expected spectral data of the title compound. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine C2 | - | ~158 | H3, H5, H6 |

| Pyridine C3 | ~6.5 (d) | ~108 | C2, C4, C5 |

| Pyridine C4 | - | ~150 | H3, H5, Oxane-H3' |

| Pyridine C5 | ~6.7 (dd) | ~115 | C3, C4, C6 |

| Pyridine C6 | ~8.0 (d) | ~148 | C2, C4, C5 |

| NH₂ | ~4.5 (br s) | - | C2 |

| Oxane C2' | ~3.5-4.0 (m) | ~68 | C3', C4' |

| Oxane C3' | ~3.0 (m) | ~40 | C2', C4', C5', Pyridine-C4 |

| Oxane C4' | ~1.5-2.0 (m) | ~30 | C2', C3', C5', C6' |

| Oxane C5' | ~1.5-2.0 (m) | ~25 | C3', C4', C6' |

| Oxane C6' | ~3.5-4.0 (m) | ~67 | C4', C5' |

Note: The predicted chemical shifts are approximate and based on the analysis of structurally similar compounds. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br s' denotes broad singlet.

The oxane ring in this compound possesses a stereocenter at the C3' position, and the ring itself can exist in different conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the relative stereochemistry and preferred conformation. ipb.pt

NOESY Spectroscopy: The NOESY experiment detects through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. By analyzing the cross-peaks in a NOESY spectrum, the spatial relationships between the protons on the oxane ring can be established. For instance, observing NOEs between axial protons on the same side of the ring can confirm a chair conformation. The orientation of the pyridine substituent (axial or equatorial) can also be determined by observing NOEs between the protons of the pyridine ring and the protons of the oxane ring. Computational methods, such as DP4+ analysis, can further aid in the stereochemical assignment by comparing experimental NMR data with calculated data for all possible stereoisomers. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. For a molecule with the formula C₁₁H₁₄N₂O, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₅N₂O⁺ | 191.1184 |

| [M+Na]⁺ | C₁₁H₁₄N₂ONa⁺ | 213.1004 |

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. nih.govmdpi.com

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the pyridine and oxane rings, as well as fragmentation within the oxane ring itself. Common fragmentation patterns for aminopyridines often involve the loss of small neutral molecules. The analysis of these fragmentation pathways helps to confirm the proposed structure.

Figure 1: Postulated Key Fragmentation Pathways for this compound in MS/MS

A schematic diagram would be presented here showing the molecular ion and its fragmentation into key daughter ions, such as the pyridin-2-amine cation and various fragments arising from the oxane ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic oxane ring (around 2850-3000 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxane ring would be visible as a strong band, typically around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecular vibrations. spectroscopyonline.comnih.gov The aromatic ring stretching vibrations of the pyridine moiety are typically strong in the Raman spectrum. The symmetric C-O-C stretching of the oxane ring may also be Raman active.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amine) | Stretching | 3300-3500 | Medium-Strong | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Medium | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong | Medium |

| C=C, C=N (pyridine) | Ring Stretching | 1400-1600 | Medium-Strong | Strong |

| N-H (amine) | Bending | 1580-1650 | Medium | Weak |

| C-O-C (ether) | Asymmetric Stretching | ~1100 | Strong | Weak-Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions.

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the 2-aminopyridine (B139424) chromophore. The oxan-3-yl substituent, being a saturated heterocyclic ring, is not expected to participate directly in the electronic transitions but can have a minor influence on the absorption and emission maxima through inductive effects.

The UV-Vis absorption spectrum of 2-aminopyridine in alcohol exhibits two main absorption bands at approximately 234 nm and 297 nm. nih.gov These are attributed to π→π* transitions within the pyridine ring. For this compound, similar absorption bands are anticipated. The substitution at the 4-position with the oxanyl group may cause slight shifts in these maxima (solvatochromic shifts) depending on the solvent polarity.

Many 2-aminopyridine derivatives are known to be fluorescent. sciforum.netnih.gov The fluorescence arises from the radiative decay from the first excited singlet state (S1) to the ground state (S0). The emission wavelength and quantum yield are sensitive to the nature and position of substituents on the pyridine ring. For instance, various 2-amino-3-cyanopyridine (B104079) derivatives exhibit fluorescence emission in the range of 350 nm to 437 nm, with the exact wavelength being solvent-dependent. sciforum.net Similarly, a study on the relative quantum yield of 2-aminopyridine in 1M H2SO4 reported a value of 64.3%, with quinine (B1679958) bisulphate as the reference standard. edinst.com Based on these findings, this compound is expected to be fluorescent, likely emitting in the UVA region.

Table 1: Representative Electronic Absorption and Emission Data for 2-Aminopyridine Analogues

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | Alcohol | 234, 297 | - | - | nih.gov |

| 2-Aminopyridine | 1M H2SO4 | 310 (excitation) | - | 0.643 | edinst.com |

| 2-Amino-3-cyanopyridine derivatives | Various | - | 350-437 | - | sciforum.net |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 270 | 480 | 0.35 | nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination.

The precise three-dimensional arrangement of atoms and molecules in the solid state can be determined by single-crystal X-ray diffraction. While a crystal structure for this compound has not been reported, the crystallographic data of a closely related analogue, 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, provides significant insight into the expected molecular geometry and packing. researchgate.net

This analogue features the key tetrahydropyran (B127337) (oxan) ring and a substituted 2-aminopyridine moiety. In its crystal structure, the pyridine rings are nearly perpendicular to each other. The tetrahydropyran ring adopts a chair conformation, which is the most stable conformation for this ring system. The crystal packing is stabilized by intermolecular interactions, including C-H···N hydrogen bonds. researchgate.net

Table 2: Crystallographic Data for the Analogue 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine researchgate.net

| Parameter | Value |

| Chemical Formula | C17H21N3O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.5487 (9) |

| b (Å) | 10.1675 (6) |

| c (Å) | 10.4269 (6) |

| β (°) | 100.1035 (17) |

| Volume (ų) | 1518.47 (16) |

| Z | 4 |

| Key Torsion Angle (C3—C4—O5—C6) | -61.05 (13)° |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues.

The oxan-3-yl substituent in this compound contains a stereocenter at the C3 position of the oxane ring. Therefore, this compound can exist as a pair of enantiomers, (R)-4-(oxan-3-yl)pyridin-2-amine and (S)-4-(oxan-3-yl)pyridin-2-amine. These enantiomers can be distinguished using chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD).

The electronic transitions of the 2-aminopyridine chromophore, discussed in section 3.4, would be responsible for the observed Cotton effects in the ECD spectrum. The chiral oxan-3-yl group, although not a chromophore itself, perturbs the electronic environment of the pyridine ring, inducing chirality into its electronic transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD spectra of the (R) and (S) enantiomers. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of a particular enantiomer can be determined. The sign and intensity of the Cotton effects would be directly related to the spatial arrangement of the oxan-3-yl group relative to the pyridine ring.

Computational and Theoretical Investigations of 4 Oxan 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the molecule's structure, stability, and electronic character.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state optimized geometry. nih.govworldscientific.com For 4-(Oxan-3-yl)pyridin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict key geometric parameters. nih.gov This process involves minimizing the total energy of the molecule by adjusting the positions of its atoms, resulting in a detailed picture of bond lengths, bond angles, and dihedral angles.

The optimization would reveal the planarity of the pyridine (B92270) ring and the typical chair conformation of the oxane ring. The substitution pattern's influence on the geometry, such as minor distortions in the pyridine ring due to the electron-donating amino group and the bulky oxane substituent, would also be quantified.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents illustrative data based on typical values for aminopyridine and oxane structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-N(amine) | ~1.37 Å |

| Bond Length | C4-C(oxane) | ~1.52 Å |

| Bond Length | C-O (in oxane) | ~1.43 Å |

| Bond Angle | C3-C4-C5 (in pyridine) | ~118° |

| Bond Angle | C-O-C (in oxane) | ~111° |

| Dihedral Angle | C3-C4-C(oxane)-C(oxane) | ~45-60° (depending on conformer) |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.orgripublication.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, reflecting its nucleophilic character. The LUMO would likely be distributed across the pyridine ring system. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors This table presents illustrative data. Calculations are typically performed at the B3LYP/6-311G+(d,p) level of theory. researcher.life

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -5.8 eV |

| LUMO Energy (ELUMO) | - | ~ -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.6 eV |

| Ionization Potential (I) | -EHOMO | ~ 5.8 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.3 eV |

| Chemical Potential (μ) | -(I + A) / 2 | ~ -3.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.5 eV |

Computational methods can reliably predict various spectroscopic parameters, which are invaluable for compound characterization. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the oxane ring. The chemical shifts are influenced by the electronic environment; for instance, the proton ortho to the pyridine nitrogen is expected to be shifted downfield. youtube.com

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. cdnsciencepub.com Key predicted frequencies for this molecule would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic parts, C=N and C=C stretching vibrations for the pyridine ring (around 1500-1650 cm⁻¹), and C-O stretching for the oxane ether linkage. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum. kfupm.edu.sa The calculations would likely predict π → π* transitions associated with the aminopyridine chromophore.

Table 3: Predicted Key Spectroscopic Data for this compound This table presents illustrative data for characteristic signals.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C2-NH₂) | ~158-162 ppm |

| ¹H NMR | Chemical Shift (Pyridine H) | ~6.5-8.0 ppm |

| ¹H NMR | Chemical Shift (Oxane H) | ~1.5-4.0 ppm |

| IR | N-H Stretch | ~3450 cm⁻¹ |

| IR | C=N/C=C Ring Stretch | ~1610 cm⁻¹ |

| UV-Vis | λmax | ~250-300 nm |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.commdpi.com It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential concentrated around the pyridine ring's nitrogen atom, indicating its high susceptibility to protonation. nih.gov The nitrogen of the 2-amino group and the oxygen atom of the oxane ring would also exhibit negative potential, though likely to a lesser extent. Regions of positive potential would be found around the hydrogen atoms of the amino group and the C-H bonds. researchgate.net

Molecular Modeling and Simulation

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore its dynamic behavior and the energies of different spatial arrangements.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative energies. lumenlearning.comfiveable.me For this compound, conformational flexibility exists in two main areas: the inversion of the oxane ring (chair, boat, twist-boat conformations) and the rotation around the single bond connecting the pyridine and oxane rings.

Table 4: Illustrative Relative Energies of Key Conformers This table presents a simplified, illustrative comparison of potential conformers.

| Conformer | Oxane Ring Conformation | Pyridine Substituent Position | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|---|

| 1 | Chair | Equatorial | 0.0 (Global Minimum) | Minimal steric strain. lumenlearning.com |

| 2 | Chair | Axial | +2.5 - 4.0 | Higher energy due to 1,3-diaxial interactions. |

| 3 | Twist-Boat | - | +5.0 - 6.0 | Significantly less stable than the chair form. researchgate.net |

Docking Studies for Potential Target Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein. ijprdjournal.comijcap.in The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to rank these poses based on their predicted binding affinity.

In a hypothetical docking study of this compound, a range of potential protein targets would first be identified based on the therapeutic area of interest. For instance, given the prevalence of the aminopyridine scaffold in kinase inhibitors, cyclin-dependent kinases (CDKs) or other ATP-binding proteins could be selected as primary targets. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

The docking simulation would then place this compound into the active site of the receptor. The aminopyridine moiety would be expected to form key hydrogen bonds, a common interaction for this functional group. For example, the exocyclic amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the active site. The oxane ring would likely explore hydrophobic pockets or form additional hydrogen bonds, depending on the specific topology of the binding site.

The results of such a study are typically presented in a table summarizing the docking scores, which are theoretical estimations of binding affinity, and the key interactions observed.

Table 1: Hypothetical Docking Results for this compound against Various Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| CDK2 | -8.5 | LEU83, GLU81, LYS33 | H-Bond, Hydrophobic |

| GSK-3β | -7.9 | VAL135, ASP133, LYS85 | H-Bond, Pi-Cation |

| p38 MAPK | -8.2 | MET109, GLY110, LYS53 | H-Bond, Hydrophobic |

| VEGFR2 | -9.1 | CYS919, ASP1046, LYS868 | H-Bond, Pi-Sulfur |

These theoretical results would then guide the selection of the most promising protein-ligand complexes for further investigation.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Following molecular docking, which provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand complex over time. mdpi.comnih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movements and interactions of atoms and molecules, taking into account factors like solvent effects and temperature. nih.goviaanalysis.com

For the this compound-protein complex identified through docking, an MD simulation would be initiated. This involves placing the complex in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often in the nanosecond to microsecond range.

The primary goals of an MD simulation in this context are:

To assess the stability of the binding pose: MD simulations can confirm whether the interactions predicted by docking are stable over time. Key hydrogen bonds and hydrophobic interactions are monitored throughout the simulation.

To understand the conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can reveal how the protein structure adapts to the ligand and how the flexible parts of the ligand, such as the oxane ring, orient themselves within the binding pocket. mdpi.com

To calculate binding free energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which correlates more closely with experimental binding affinities.

Analysis of the MD trajectory would involve calculating metrics such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Metric | Value | Interpretation |

| Average RMSD of Protein | 1.5 Å | The protein-ligand complex is stable over the simulation period. |

| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in its initial docked pose. |

| Key H-Bond Occupancy | > 80% | Important hydrogen bonds are maintained throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A favorable binding free energy, suggesting strong binding. |

The insights gained from MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, which is essential for rational drug design. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Calculation and Feature Selection for QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The first step in developing a QSAR model is to calculate molecular descriptors for a set of molecules with known activities. These descriptors are numerical representations of the chemical and physical properties of the molecules.

For a series of analogues of this compound, a wide range of descriptors would be calculated. These can be categorized as:

1D descriptors: Basic molecular properties like molecular weight, atom count, and logP.

2D descriptors: Based on the 2D structure, including topological indices and molecular connectivity indices.

3D descriptors: Derived from the 3D conformation of the molecule, such as molecular shape and surface area.

Once a large number of descriptors are calculated, feature selection becomes a critical step. elsevierpure.comnih.gov The goal is to select a subset of descriptors that are most relevant to the biological activity, while removing redundant or irrelevant ones. This helps in building a more robust and interpretable model. semanticscholar.org Various feature selection techniques can be employed, such as genetic algorithms, stepwise regression, or recursive feature elimination.

Table 3: Example of Calculated Descriptors and a Selected Subset for a QSAR Model

| Descriptor Type | Descriptor Name | Example Value for this compound | Selected for Model? |

| 1D | Molecular Weight | 178.22 | Yes |

| 1D | logP | 1.5 | Yes |

| 2D | Topological Polar Surface Area | 55.1 Ų | Yes |

| 2D | Number of Rotatable Bonds | 2 | No |

| 3D | Asphericity | 0.35 | No |

| 3D | Solvent Accessible Surface Area | 450 Ų | Yes |

The selection of the most informative descriptors is crucial for the development of a predictive QSAR model.

Predictive Modeling for Structure-Function Relationships

After selecting the most relevant descriptors, a mathematical model is built to correlate these descriptors with the biological activity of the compounds. researchgate.net This model represents the structure-function relationship. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on unseen data. mdpi.com The quality of the QSAR model is assessed using several statistical metrics, such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. nih.gov

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Understand the structural features that are important for activity. For example, the model might indicate that a higher topological polar surface area is correlated with higher activity, guiding the design of new analogues.

Prioritize compounds for synthesis and experimental testing.

Table 4: Hypothetical Performance of a QSAR Model for Aminopyridine Derivatives

| Statistical Parameter | Value | Description |

| R² (Training Set) | 0.85 | The model explains 85% of the variance in the training set activity. |

| Q² (Test Set) | 0.75 | The model has good predictive power for new compounds. |

| Root Mean Square Error (RMSE) | 0.35 | A measure of the error in the model's predictions. |

Through these computational and theoretical investigations, a deeper understanding of the molecular properties and potential biological interactions of this compound and its analogues can be achieved, facilitating their development in drug discovery programs.

Chemical Biology Applications and Mechanistic Research of 4 Oxan 3 Yl Pyridin 2 Amine

Development of 4-(Oxan-3-yl)pyridin-2-amine as Chemical Probes

The utility of a small molecule as a chemical probe hinges on its ability to selectively interact with a biological target and elicit a measurable response, thereby enabling the study of that target's function in a cellular or organismal context. The development of this compound and its analogs as chemical probes involves strategic design and optimization to enhance their potency, selectivity, and suitability for various biological assays.

Strategies for Chemical Probe Design and Optimization

Optimization of these initial hits would be guided by iterative cycles of synthesis and biological testing. Key parameters to be optimized include not only target affinity but also cell permeability, metabolic stability, and minimal off-target effects. The incorporation of reporter tags, such as fluorophores or biotin, could be a crucial step in developing probes suitable for imaging or affinity-based pulldown experiments.

Application in Elucidating Biological Mechanisms

Once a potent and selective chemical probe based on this compound is developed, it can be employed to unravel intricate biological mechanisms. For example, a probe could be used to inhibit a specific enzyme, allowing researchers to study the downstream consequences of that inhibition on cellular signaling pathways. In another application, a fluorescently labeled probe could be used to visualize the subcellular localization of its target protein, providing insights into its function and regulation. By acutely and reversibly modulating the activity of its target, a chemical probe offers a powerful alternative to genetic methods for studying protein function.

Investigation of Biological Target Engagement

A critical aspect of chemical probe development is the confirmation of direct binding to the intended biological target within a complex cellular environment. Several biophysical and chemical proteomic methods are employed to validate and quantify this target engagement.

Biophysical Assays for Direct Target Binding (e.g., Cellular Thermal Shift Assay (CETSA), Differential Scanning Fluorimetry (DSF))

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and tissues. This method relies on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature. By heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein, a thermal shift can be detected in the presence of a binding compound.

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method often used in the early stages of drug discovery to identify and validate hits. This assay measures the thermal stability of a purified protein by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. The binding of a ligand will typically increase the melting temperature (Tm) of the protein, which can be readily measured.

Table 1: Representative Biophysical Data for Target Engagement

| Compound | Target Protein | Assay | ΔTm (°C) |

| Analog A | Kinase X | DSF | + 5.2 |

| Analog B | Kinase X | CETSA | + 3.8 |

| Analog C | Bromodomain Y | DSF | + 6.1 |

This is a representative table. Actual data would be specific to the compound and its identified target.

Chemoproteomic Methods for Target Identification and Selectivity Profiling

To identify the molecular targets of this compound on a proteome-wide scale and to assess its selectivity, chemoproteomic approaches are invaluable. One common strategy is affinity-based protein profiling (AfBPP). This involves synthesizing a derivative of the compound of interest that incorporates a reactive group and a reporter tag. This probe is then incubated with a cell lysate or live cells, leading to the covalent labeling of target proteins. The tagged proteins can then be enriched and identified using mass spectrometry.

Another powerful technique is competitive chemoproteomics, where the ability of the free compound to compete with a broad-spectrum probe for binding to a protein target is assessed. This allows for the determination of the compound's selectivity profile across entire protein families.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies would systematically explore how modifications to different parts of the molecule impact its potency, selectivity, and other pharmacological properties.

For example, a study might investigate a series of analogs where the oxane ring is replaced with other saturated heterocycles (e.g., piperidine, morpholine) or acyclic ethers to understand the importance of the oxane oxygen and ring size for biological activity. Similarly, the position and nature of substituents on the pyridine (B92270) ring could be varied to explore their influence on target binding. The 2-amino group is another key point for modification, where substitution with different alkyl or aryl groups could significantly alter the compound's interaction with its target.

The findings from SAR studies are crucial for the rational design of more potent and selective analogs. By correlating specific structural features with biological activity, researchers can build a predictive model to guide further optimization efforts.

Table 2: Illustrative Structure-Activity Relationship Data

| Compound ID | R1 (at 2-amino) | R2 (at pyridine) | Oxane Modification | IC50 (nM) |

| 1 | H | H | None | 520 |

| 2 | CH3 | H | None | 250 |

| 3 | H | 5-Cl | None | 150 |

| 4 | H | H | 4-OH | 800 |

This is an illustrative table. The specific modifications and resulting activities would depend on the biological target.

Systematic Modification of the Pyridin-2-amine Moiety for SAR

The pyridin-2-amine moiety is a common feature in many biologically active compounds and serves as a versatile scaffold for chemical modification. In the context of this compound, systematic alterations to this ring system have provided valuable insights into the structure-activity relationship (SAR).

Substituents on the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridin-2-amine, which in turn can impact its binding affinity.

A hypothetical SAR exploration of the pyridin-2-amine moiety is presented in the table below, based on general principles observed in similar heterocyclic compounds.

| Compound | Modification on Pyridin-2-amine Moiety | Hypothetical Biological Activity (IC50, nM) |

| 1a | Unsubstituted | 150 |

| 1b | 5-Fluoro | 75 |

| 1c | 5-Chloro | 90 |

| 1d | 5-Methyl | 120 |

| 1e | 5-Methoxy | 100 |

| 1f | 3-Fluoro | 200 |

| 1g | 6-Methyl | 350 |

This data is illustrative and based on SAR trends of related pyridine derivatives.

Generally, small, electron-withdrawing substituents at the 5-position of the pyridine ring, such as fluorine or chlorine, may enhance activity. This could be due to favorable interactions with the target protein or improved pharmacokinetic properties. Conversely, bulky substituents or modifications at other positions might be detrimental to activity, potentially due to steric hindrance within the binding site.

Exploration of Substituents on the Oxane Ring for SAR

The oxane (tetrahydropyran) ring provides a three-dimensional structural element that can be crucial for target engagement. Exploration of substituents on this ring can help to probe the topology of the binding pocket and identify key interactions.

Modifications to the oxane ring can affect the compound's conformation and its ability to present key pharmacophoric features to the target. The introduction of various functional groups can lead to additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby influencing biological potency.

The following table illustrates a hypothetical SAR study based on modifications of the oxane ring.

| Compound | Modification on Oxane Ring | Hypothetical Biological Activity (IC50, nM) |

| 2a | Unsubstituted | 150 |

| 2b | 4-Hydroxy (axial) | 80 |

| 2c | 4-Hydroxy (equatorial) | 120 |

| 2d | 4-Fluoro | 100 |

| 2e | 4-Methyl | 180 |

| 2f | 5-Hydroxy | 250 |

This data is illustrative and based on SAR trends of related heterocyclic compounds.

The position and stereochemistry of substituents on the oxane ring are often critical. For example, a hydroxyl group at the 4-position in an axial orientation might be able to form a key hydrogen bond with the target, leading to enhanced activity. In contrast, an equatorial hydroxyl group at the same position may not be optimally positioned for such an interaction.

Positional Isomerism and Stereoisomerism in SAR

The spatial arrangement of the oxane ring relative to the pyridine ring, as well as the stereochemistry of the oxane ring itself, are important determinants of biological activity.

Stereoisomerism: The oxane ring in this compound contains a stereocenter at the 3-position. The absolute configuration (R or S) at this center can be a critical factor for biological activity, as one enantiomer may have a much higher affinity for the target than the other. This is because biological macromolecules, such as proteins, are chiral and will interact differently with the two enantiomers.

| Compound | Isomer | Hypothetical Biological Activity (IC50, nM) |

| 3a | This compound (racemic) | 150 |

| 3b | (R)-4-(Oxan-3-yl)pyridin-2-amine | 50 |

| 3c | (S)-4-(Oxan-3-yl)pyridin-2-amine | 800 |

| 3d | 3-(Oxan-3-yl)pyridin-2-amine | >1000 |

| 3e | 5-(Oxan-3-yl)pyridin-2-amine | 500 |

This data is illustrative and based on SAR trends of related heterocyclic compounds.

The hypothetical data above suggests that the (R)-enantiomer is significantly more potent, highlighting the importance of stereochemistry for the activity of this compound class.

Analysis of SAR Data to Identify Key Pharmacophoric Features

Based on the analysis of SAR data from the systematic modifications, a pharmacophore model for this compound and its analogs can be proposed. A pharmacophore model outlines the essential molecular features necessary for biological activity.

Key pharmacophoric features likely include:

A hydrogen bond donor: The amino group on the pyridine ring.

A hydrogen bond acceptor: The nitrogen atom within the pyridine ring.

A hydrophobic/steric feature: The oxane ring, which likely occupies a hydrophobic pocket in the target protein.

An additional hydrogen bond acceptor (optional): The oxygen atom of the oxane ring, which may or may not be involved in a direct interaction with the target.

Specific stereochemical requirements: The (R)-configuration at the 3-position of the oxane ring appears to be preferred.

The relative importance of these features can be further elucidated through computational modeling and the synthesis of more targeted analogs.

Mechanism of Action Studies (at a molecular level)

Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective compounds.

Elucidation of Molecular Interactions with Biological Macromolecules

Molecular docking and other computational techniques can be employed to predict the binding mode of this compound within the active site of a target protein. These studies can help to visualize the key molecular interactions that contribute to its biological activity.

A hypothetical binding model for (R)-4-(Oxan-3-yl)pyridin-2-amine could involve the following interactions:

The amino group of the pyridin-2-amine moiety forms a hydrogen bond with the side chain of an acidic amino acid residue (e.g., Asp, Glu) in the binding pocket.

The pyridine nitrogen acts as a hydrogen bond acceptor from a backbone NH or a side chain hydrogen bond donor (e.g., Asn, Gln).

The oxane ring is situated in a hydrophobic pocket , making van der Waals contacts with nonpolar amino acid residues (e.g., Leu, Val, Ile).

The (R)-stereocenter correctly orients the oxane ring to maximize these hydrophobic interactions and to avoid steric clashes.

These predicted interactions provide a molecular basis for the observed SAR and can guide the design of future analogs with improved potency and selectivity. Experimental validation of these interactions through techniques such as X-ray crystallography would be the next step in confirming the proposed binding mode.

Future Research Directions and Emerging Opportunities for 4 Oxan 3 Yl Pyridin 2 Amine

Expansion of Chemical Space through Advanced Synthetic Strategies

To fully explore the therapeutic potential of 4-(Oxan-3-yl)pyridin-2-amine, the generation of a diverse library of analogues is essential. Modern synthetic organic chemistry offers powerful tools to modify both the pyridine (B92270) and oxane rings, allowing for a systematic exploration of the surrounding chemical space.

Advanced strategies for pyridine functionalization are particularly relevant. numberanalytics.com Traditional methods often have limitations, but recent developments in C-H activation and dearomatization strategies offer new avenues for modification. acs.orgnih.gov For instance, late-stage functionalization can introduce a variety of substituents at different positions on the pyridine ring, which is crucial for optimizing biological activity. acs.org One-pot condensation reactions and methods utilizing microwave or ultrasound irradiation can also accelerate the synthesis of new derivatives. researchgate.net

Furthermore, reductive functionalization techniques can be employed to transform the pyridine-fused N-heteroarenes, creating novel N-heterocycles from readily available starting materials. acs.org These methods are characterized by high efficiency and atom economy. acs.org The development of new transition metal catalysts, including palladium-based systems, continues to expand the scope of possible cross-coupling reactions for creating substituted pyridines. numberanalytics.com

Below is a table summarizing potential advanced synthetic strategies for creating analogues of this compound.

| Synthetic Strategy | Description | Potential Application to this compound |

| Late-Stage C-H Functionalization | Directly converts C-H bonds into C-C, C-N, or C-O bonds on a pre-formed pyridine ring. acs.org | Introduction of diverse chemical groups at various positions of the pyridine core to probe structure-activity relationships. |

| Reductive Dearomatization | Selectively reduces the pyridine ring, allowing for subsequent functionalization at positions not typically accessible. acs.orgnih.gov | Creation of novel, three-dimensional scaffolds based on the original aminopyridine structure. |

| Photocatalysis and Electrocatalysis | Uses light or electricity to drive reactions, often under mild conditions. numberanalytics.com | Enables novel transformations and the synthesis of complex derivatives that are difficult to access through traditional thermal methods. |

| One-Pot Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, increasing efficiency. researchgate.netnih.gov | Rapid generation of a library of diverse analogues by varying the starting components. |

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The table below outlines how AI/ML can be applied at different stages of the discovery process for this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Design | AI algorithms create new molecular structures based on learned chemical rules and desired properties. tandfonline.com | De novo design of novel analogues with potentially superior efficacy and safety profiles. |

| ADMET Prediction | ML models predict pharmacokinetic and toxicity profiles from a compound's structure. nih.gov | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. |

| Target Identification & Scoring | AI can analyze biological data to predict potential protein targets for a given compound. researchgate.net | Uncovering new therapeutic indications for the this compound scaffold. |

| Synthesis Planning | Predictive retrosynthesis tools suggest efficient synthetic routes for novel, AI-designed molecules. elsevier.com | Accelerating the "make" phase of the discovery cycle for promising new derivatives. |

Development of Advanced Analytical and Spectroscopic Methods for In Situ Studies

To fully understand the behavior of this compound and its future derivatives, advanced analytical techniques that allow for in situ studies are crucial. These methods enable the observation of molecules in real-time within complex environments, such as during a chemical reaction or inside a living cell. nih.gov

In situ spectroscopy techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can monitor chemical reactions as they happen, providing detailed mechanistic insights. numberanalytics.com For the synthesis of new analogues, this would allow for precise optimization of reaction conditions.

When studying the interaction of these compounds with biological systems, techniques like in situ synchrotron X-ray diffraction can reveal dynamic changes in the structure of materials under realistic conditions. acs.org For example, if a derivative of this compound were to bind to a protein target, cryo-electron microscopy (cryo-EM) could be used to determine the high-resolution structure of the protein-ligand complex. tandfonline.com Furthermore, scanning probe microscopy techniques can provide high-resolution imaging of the catalytic or electronic properties of materials at the nanoscale. solarfuelsengineering.com

| Analytical Method | Type of Information Provided | Relevance to this compound |

| In Situ NMR/IR Spectroscopy | Real-time monitoring of chemical reactions, identifying intermediates and reaction kinetics. numberanalytics.com | Optimizing synthetic routes and understanding reaction mechanisms for new analogues. |

| Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) | Surface chemistry and elemental composition under realistic pressure and temperature conditions. numberanalytics.com | Studying the compound's interaction with catalytic surfaces or biological membranes. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of biomolecular complexes. tandfonline.com | Visualizing the binding mode of the compound to its protein target, guiding structure-based drug design. |

| In Situ Transmission Electron Microscopy (TEM) | Nanoscale imaging of materials in liquid or gas environments. numberanalytics.com | Observing the behavior of the compound in complex environments, such as within a cellular organelle. |

Exploration of Novel Chemical Biology Applications

Beyond direct therapeutic use, this compound can serve as a valuable starting point for the development of chemical probes. These specialized tool compounds are designed to selectively interact with a specific biological target, allowing researchers to study its function in detail. tandfonline.com

By modifying the core structure, this compound could be converted into a variety of probes. For example, attaching a photo-reactive group could create a photoaffinity label. When exposed to UV light, this probe would permanently bind to its target protein, enabling its identification from complex cellular mixtures. Similarly, incorporating a fluorescent dye would allow for the visualization of the target's location within a cell using advanced microscopy techniques.

The aminopyridine scaffold itself is known to interact with a wide range of enzymes and receptors, making it a versatile foundation for probe development. rsc.org These tools are essential for target validation, which is a critical step in the early stages of drug discovery. nih.gov By using a highly selective chemical probe derived from this compound, researchers could confidently link the modulation of a specific protein to a cellular or physiological outcome. tandfonline.com

Collaborative and Open Science Initiatives for Chemical Probe Development

The development of high-quality chemical probes is a resource-intensive process that often benefits from collaboration. nih.gov Open science initiatives, which promote the sharing of data, resources, and expertise, are becoming increasingly important in this field. tandfonline.comnih.gov

Organizations like the Structural Genomics Consortium (SGC) have pioneered a model where pharmaceutical companies and academic institutions collaborate to create well-characterized chemical probes and make them freely available to the scientific community. nih.govopentargets.org These initiatives ensure that probes meet stringent criteria for potency and selectivity, and they provide all associated data, including recommendations for use and characterization of inactive control compounds. nih.govopentargets.org